Desfuroylceftiofur

Descripción general

Descripción

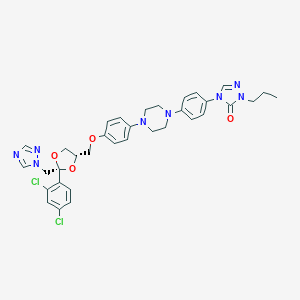

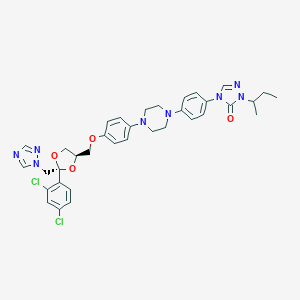

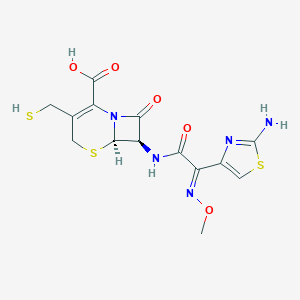

Desfuroylceftiofur es un metabolito activo del antibiótico cefalosporínico de amplio espectro ceftiofur. Ceftiofur se utiliza ampliamente en medicina veterinaria para tratar infecciones bacterianas en el ganado, en particular infecciones respiratorias en bovinos y cerdos . This compound conserva la actividad antibiótica de su compuesto original, ceftiofur, y es eficaz contra una gama de bacterias Gram-positivas y Gram-negativas .

Aplicaciones Científicas De Investigación

Desfuroylceftiofur tiene varias aplicaciones en la investigación científica, incluyendo:

Medicina veterinaria: Se utiliza para estudiar la farmacocinética y el metabolismo de ceftiofur en el ganado.

Química analítica: Empleado en el desarrollo de métodos analíticos para detectar residuos de ceftiofur en productos alimenticios.

Microbiología: Investigado por su actividad antibacteriana contra varios patógenos veterinarios.

Mecanismo De Acción

Desfuroylceftiofur ejerce sus efectos antibacterianos inhibiendo la síntesis de la pared celular bacteriana. Se une a proteínas de unión a la penicilina, que son esenciales para la unión cruzada de las cadenas de peptidoglicano en la pared celular bacteriana. Esta inhibición conduce a la lisis celular y la muerte de las bacterias .

Análisis Bioquímico

Biochemical Properties

Desfuroylceftiofur interacts with various enzymes, proteins, and other biomolecules. It is formed from ceftiofur by the action of bovine kidney and liver esterases . The nature of these interactions involves the cleavage of the thioester bond of ceftiofur, leading to the formation of this compound .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by acting against Gram-negative bacteria and Gram-positive cocci bacteria

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The exact molecular mechanism of this compound is complex and involves multiple biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that a dosage regimen of 1.94 mg/kg every 72 hours could be sufficient to reach bactericidal activity

Metabolic Pathways

This compound is involved in several metabolic pathways. It is formed from ceftiofur by the action of bovine kidney and liver esterases .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Desfuroylceftiofur se produce típicamente mediante la hidrólisis de ceftiofur. El proceso implica la ruptura del enlace tioéster en ceftiofur, lo que resulta en la formación de this compound. Esta reacción puede ser catalizada por esterasas presentes en tejidos renales y hepáticos bovinos .

Métodos de producción industrial: En un entorno industrial, la producción de this compound implica la extracción de ceftiofur de muestras biológicas, seguida de hidrólisis utilizando reactivos específicos como el ditiotreitol. El this compound resultante se purifica entonces utilizando técnicas de extracción en fase sólida .

Análisis De Reacciones Químicas

Tipos de reacciones: Desfuroylceftiofur experimenta varias reacciones químicas, incluyendo:

Hidrólisis: La principal reacción que lleva a su formación a partir de ceftiofur.

Derivatización: this compound se puede derivatizar haciendo reaccionar con yodoacetamida para formar this compound acetamida.

Reactivos y condiciones comunes:

Hidrólisis: Ditiotreitol se utiliza comúnmente para hidrolizar ceftiofur a this compound.

Derivatización: Yodoacetamida se utiliza para derivatizar this compound.

Productos principales:

This compound acetamida: Formado mediante derivatización con yodoacetamida.

Comparación Con Compuestos Similares

Desfuroylceftiofur es similar a otros antibióticos cefalosporínicos, como:

Ceftiofur: El compuesto original del que se deriva this compound.

Cefquinome: Otra cefalosporina utilizada en medicina veterinaria.

Cefalexina: Una cefalosporina de primera generación con un espectro de actividad diferente.

Unicidad: this compound es único en su formación como metabolito de ceftiofur y su retención de actividad antibacteriana. Se utiliza específicamente para medir la actividad antibiótica de ceftiofur en muestras biológicas .

Propiedades

Número CAS |

120882-22-6 |

|---|---|

Fórmula molecular |

C14H15N5O5S3 |

Peso molecular |

429.5 g/mol |

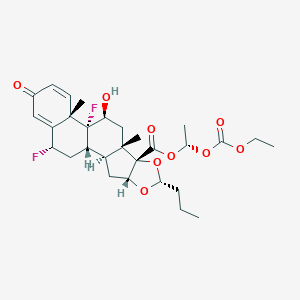

Nombre IUPAC |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1 |

Clave InChI |

OITCOWCNESRWSM-GHXIOONMSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O |

SMILES isomérico |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O |

SMILES canónico |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O |

Apariencia |

White to Off-White Solid |

melting_point |

>142°C |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(mercaptomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; DFC; Defuroylceftiofur; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does desfuroylceftiofur exert its antibacterial effect?

A1: this compound, like its parent compound ceftiofur, functions by disrupting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cytoplasmic membrane, inhibiting the transpeptidation reaction crucial for peptidoglycan cross-linking. This ultimately weakens the bacterial cell wall, leading to cell lysis and death.

Q2: What are the key pharmacokinetic parameters of this compound in various species?

A2: Pharmacokinetic studies have revealed variations in DFC disposition across different animal species. * Cattle: Following intramuscular administration of ceftiofur sodium, the primary metabolite DFC achieves a maximum plasma concentration (Cmax) of approximately 13.9 µg/mL within 0.67-2 hours, with a terminal half-life of around 49 hours [].* Horses: Intramuscular administration of ceftiofur crystalline-free acid results in peak plasma concentrations of DFC (approximately 2.87 µg/mL) with a terminal half-life of 77.5 hours [].

Pigs:* Intramuscular injections of ceftiofur sodium (3 mg/kg) lead to DFC Cmax values of around 15.8 µg/mL within 0.4-4 hours, and a terminal half-life of approximately 85 hours [].

Q3: Does the presence of infection influence the penetration of this compound into tissues?

A3: Research suggests that the presence of infection can enhance DFC tissue penetration. In a study involving cattle, tissue chambers infected with Mannheimia haemolytica exhibited significantly higher concentrations of DFC compared to non-infected chambers after subcutaneous administration of ceftiofur crystalline-free acid sterile suspension []. This increased penetration is likely attributed to factors like inflammation and altered vascular permeability associated with infection.

Q4: Is this compound metabolized in the body?

A4: Yes, DFC can undergo further metabolism. In swine, studies have shown the presence of various DFC metabolites in plasma, tissues, and urine, including this compound glutathione disulfide, 3,3'-desfuroylceftiofur disulfide (dimer), and this compound cysteine disulfide []. These metabolites arise from reactions involving the free thiol group of DFC.

Q5: What are the commonly employed analytical techniques for quantifying this compound in biological samples?

A5: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for DFC quantification [, , ]. This method often involves derivatization of DFC to a more stable and detectable compound, this compound acetamide (DCA). Other techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer enhanced sensitivity and selectivity for DFC analysis [, , , ].

Q6: How stable is this compound under different conditions?

A6: DFC exhibits varying stability depending on factors like pH, temperature, and the presence of other chemicals. It degrades more rapidly at higher temperatures and in alkaline conditions []. In a study assessing DFC stability in aqueous solutions, the compound displayed degradation at pH levels of 1, 3, 5, 7.4, and 10, particularly at elevated temperatures (60°C) []. This highlights the importance of careful storage and handling to preserve DFC integrity.

Q7: Are there alternative routes of administration for ceftiofur, and do they influence this compound levels?

A7: Besides intramuscular and subcutaneous routes, nebulisation is being explored as a potential method for delivering ceftiofur, particularly for respiratory infections []. This method achieves significantly higher concentrations of DFC in pulmonary epithelial lining fluid compared to intramuscular administration, suggesting its potential for targeted therapy of lung infections.

Q8: What are the implications of this compound's interaction with bacterial resistance mechanisms?

A8: While generally effective against many bacteria, resistance to ceftiofur and its metabolites, including DFC, is an emerging concern. One mechanism involves the production of beta-lactamases, enzymes that can hydrolyze the beta-lactam ring of ceftiofur, rendering it inactive. Additionally, modifications in bacterial PBPs can reduce their affinity for DFC, contributing to resistance.

Q9: Is there evidence of cross-resistance between this compound and other antibiotics?

A9: Cross-resistance, where resistance to one antibiotic confers resistance to others within the same class or even different classes, is a significant challenge in antimicrobial therapy. While DFC itself exhibits broad-spectrum activity, the potential for cross-resistance with other beta-lactams exists, particularly if the resistance mechanism involves modifications to PBPs.

Q10: Are there any known safety concerns associated with this compound?

A10: While DFC is generally considered safe for its intended veterinary use, a recent study identified a potentially toxic degradation product, ceftiofur-aldehyde (CEF-1), formed during thermal treatment of ceftiofur []. This finding raises concerns about the potential risks associated with consuming food products containing residual ceftiofur or DFC that have been subjected to heat.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)

![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)